molecular formula C8H11N3O2 B11732938 Methyl 3-(2-aminopyrimidin-5-yl)propanoate

Methyl 3-(2-aminopyrimidin-5-yl)propanoate

Cat. No.: B11732938
M. Wt: 181.19 g/mol
InChI Key: POBBUGOLXDUGDB-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminopyrimidin-5-yl)propanoate is a chemical compound with the molecular formula C8H11N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminopyrimidin-5-yl)propanoate typically involves the reaction of 2-aminopyrimidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amino group to the acrylate. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminopyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Methyl 3-(2-aminopyrimidin-5-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminopyrimidin-5-yl)propanoate involves its interaction with specific molecular targets. The amino group in the pyrimidine ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-aminopyridin-5-yl)propanoate
  • Methyl 3-(2-aminopyrimidin-4-yl)propanoate
  • Methyl 3-(2-aminopyrimidin-6-yl)propanoate

Uniqueness

Methyl 3-(2-aminopyrimidin-5-yl)propanoate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-(2-aminopyrimidin-5-yl)propanoate

InChI

InChI=1S/C8H11N3O2/c1-13-7(12)3-2-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3,(H2,9,10,11)

InChI Key

POBBUGOLXDUGDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CN=C(N=C1)N

Origin of Product

United States

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